Saponin D, hupehensis

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saponin D, hupehensis is a natural product found in Anemone hupehensis with data available.

Applications De Recherche Scientifique

Biological Activities

Saponin D exhibits several notable biological activities:

- Anticancer Properties : Research indicates that Saponin D can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. The mechanism involves the modulation of the COX-2/PGE2 signaling pathway, which is crucial in cancer progression .

- Anti-inflammatory Effects : Saponin D has been shown to alter cytokine production, suggesting potential applications in treating inflammatory diseases. Its ability to inhibit pro-inflammatory mediators may be beneficial in conditions such as arthritis and other chronic inflammatory disorders.

- Antimicrobial Activity : Preliminary studies suggest that Saponin D possesses antimicrobial properties against certain pathogens, making it a candidate for developing natural antimicrobial agents.

Pharmacological Studies

Saponin D has been utilized in various pharmacological studies to explore its therapeutic potential. For instance:

- In Vitro Studies : In vitro assays have demonstrated the cytotoxic effects of Saponin D on cancer cell lines. The IC50 values for Saponin D against different cancer cells typically range from 7.25 to 22.38 μM, indicating significant potency .

- Mechanistic Studies : Investigations into the molecular mechanisms of action have revealed that Saponin D can influence cell signaling pathways associated with apoptosis and inflammation, providing insights into its potential use as an adjunct therapy in cancer treatment .

Comparative Studies

A comparison of Saponin D with other triterpenoid saponins reveals distinct differences in biological activity profiles:

| Compound Name | Source Plant | Key Activities | Unique Features |

|---|---|---|---|

| Saponin E | Anemone hupehensis | Anti-cancer, anti-inflammatory | Similar structure but different sugar composition |

| Escin | Horse Chestnut | Anti-inflammatory | Known for vascular protective effects |

| Ginsenoside Rg1 | Ginseng | Neuroprotective | Distinct pharmacological profile related to cognition |

Case Studies

Several case studies highlight the efficacy of Saponin D:

- Antitumor Activity : A study demonstrated that treatment with Saponin D resulted in significant apoptosis in HeLa cells, confirming its potential as an anticancer agent. The research focused on the activation of apoptotic pathways and provided evidence for its use in cancer therapy .

- Inflammation Modulation : Another study explored the anti-inflammatory effects of Saponin D on macrophage cells, showing reduced levels of pro-inflammatory cytokines after treatment. This suggests potential applications in managing inflammatory diseases.

- Antimicrobial Effects : Research indicated that Saponin D exhibited inhibitory effects against specific bacterial strains, which may lead to developments in natural antimicrobial therapies.

Propriétés

Numéro CAS |

152464-75-0 |

|---|---|

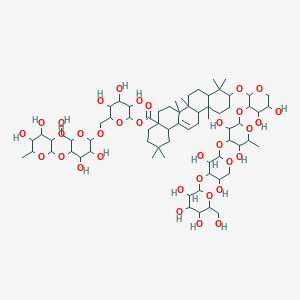

Formule moléculaire |

C70H114O34 |

Poids moléculaire |

1499.6 g/mol |

Nom IUPAC |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |

Clé InChI |

ZOOKJZBDACIZLI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonymes |

3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.